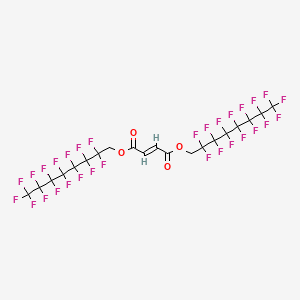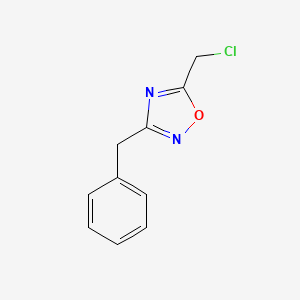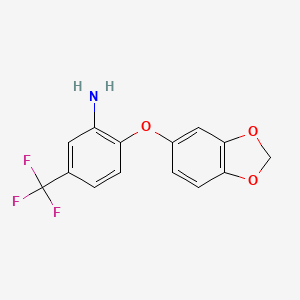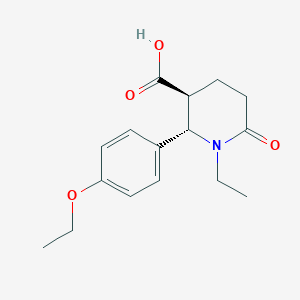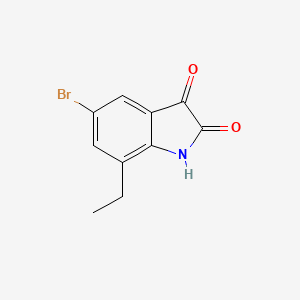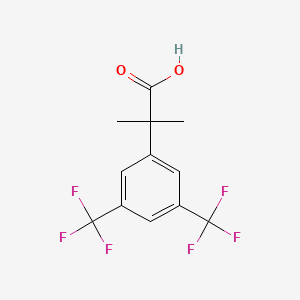
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
描述
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a compound that features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a 2-methylpropanoic acid moiety. This structure suggests that the compound could exhibit unique physical and chemical properties due to the presence of the electron-withdrawing trifluoromethyl groups, which could affect its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of compounds related to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid can be complex due to the presence of trifluoromethyl groups. For instance, the synthesis of tris[3,5-bis(trifluoromethyl)phenyl]borane, a related compound, has been achieved on a practical scale, indicating the feasibility of synthesizing complex molecules with multiple trifluoromethyl substituents . Additionally, the preparation of 3,5-bis(trifluoromethyl)phenyl sulfones for use in the Julia-Kocienski olefination reaction suggests that the trifluoromethylated phenyl ring can be incorporated into various molecular frameworks .
Molecular Structure Analysis
The molecular structure of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is likely to be influenced by the trifluoromethyl groups, which are known to be highly electron-withdrawing. This can lead to a decrease in electron density on the phenyl ring and potentially affect the acidity of the propanoic acid moiety. The presence of these groups can also impact the overall molecular geometry and electronic distribution .
Chemical Reactions Analysis
Compounds with 3,5-bis(trifluoromethyl)phenyl groups have been shown to participate in various chemical reactions. For example, 3,5-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst in dehydrative amidation reactions , and 3,5-bis(trifluoromethyl)phenyl sulfones have been employed in the Julia-Kocienski olefination reaction . These studies demonstrate the reactivity of the trifluoromethylated phenyl ring in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid are not directly reported in the provided papers. However, the properties of related compounds suggest that the trifluoromethyl groups would confer high stability and potentially affect the compound's solubility and boiling point. For instance, fluorinated polyimides derived from a diamine containing a 3,5-bis(trifluoromethyl)phenyl group exhibit good solubility and thermal stability . The electron-withdrawing nature of the trifluoromethyl groups could also influence the acidity of the propanoic acid moiety, making it a stronger acid compared to its non-fluorinated analogs.
科学研究应用
-
Antibacterial Drug Development
- Field: Medicinal Chemistry
- Application: The compound is used in the synthesis of pyrazole derivatives, which have shown potential as growth inhibitors of drug-resistant bacteria .
- Method: The designed compounds were synthesized by the reaction of 3′,5′-bis (trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .
- Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
-
Organic Light-Emitting Diodes (OLEDs)
- Field: Material Science
- Application: The compound is used in the synthesis of iridium complexes, which are used as emitters in OLEDs .
- Method: The iridium complexes were synthesized using 2-(3,5-bis(trifluoromethyl)phenyl)pyrimidine and 2-(3,5-bis(trifluoromethyl)phenyl)-5-fluoropyrimidine as the main ligands and 2,4-pentanedionate as the ancillary ligands .
- Results: The OLEDs using these emitters exhibited good performances. Especially, the device using Ir(tfmphpm)2(tpip) displayed the best performances with a maximum luminance of 28,194 cd m−2, a maximum current efficiency of 74.70 cd A−1, and a maximum external quantum efficiency up to 35.0% .
-
Catalyst Development
- Field: Organic Chemistry
- Application: The compound is used in the synthesis of N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a key catalyst in organic transformations .
- Method: The catalyst is synthesized using 3,5-bis(trifluoromethyl)phenyl motifs and is used extensively in promoting organic transformations .
- Results: The catalyst has played a very important role in the development of H-bond organocatalysts .
-
Synthesis of Methylene-Arylbutenones
- Field: Organic Chemistry
- Application: The compound is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .
- Method: The synthesis involves the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with allenols .
- Results: The reaction leads to the formation of methylene-arylbutenones .
-
Synthesis of Primary Amino Acid Derivatives
- Field: Medicinal Chemistry
- Application: The compound is used in the synthesis of primary amino acid derivatives with anticonvulsant activity .
- Method: The synthesis involves the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with appropriate reagents .
- Results: The reaction leads to the formation of primary amino acid derivatives .
-
Determination of Ionic Perfluorinated Substances
- Field: Environmental Chemistry
- Application: The compound is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries in determination of ionic perfluorinated substances and telomers in leachates from landfills and sediment samples .
- Method: The synthesis involves the reaction of 3,5-bis(trifluoromethyl)phenylacetic acid with appropriate reagents .
- Results: The reaction leads to the formation of pentaamine and bis-heterocyclic libraries .
-
Catalyst Development
- Field: Organic Chemistry
- Application: The compound is used in the synthesis of N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a key catalyst in organic transformations .
- Method: The catalyst is synthesized using 3,5-bis(trifluoromethyl)phenyl motifs and is used extensively in promoting organic transformations .
- Results: The catalyst has played a very important role in the development of H-bond organocatalysts .
-
Synthesis of Methylene-Arylbutenones
- Field: Organic Chemistry
- Application: The compound is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .
- Method: The synthesis involves the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with allenols .
- Results: The reaction leads to the formation of methylene-arylbutenones .
-
Synthesis of Primary Amino Acid Derivatives
- Field: Medicinal Chemistry
- Application: The compound is used in the synthesis of primary amino acid derivatives with anticonvulsant activity .
- Method: The synthesis involves the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with appropriate reagents .
- Results: The reaction leads to the formation of primary amino acid derivatives .
-
Determination of Ionic Perfluorinated Substances
- Field: Environmental Chemistry
- Application: The compound is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries in determination of ionic perfluorinated substances and telomers in leachates from landfills and sediment samples .
- Method: The synthesis involves the reaction of 3,5-bis(trifluoromethyl)phenylacetic acid with appropriate reagents .
- Results: The reaction leads to the formation of pentaamine and bis-heterocyclic libraries .
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c1-10(2,9(19)20)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLKRFYFNMCQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431524 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | |
CAS RN |
289686-70-0 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

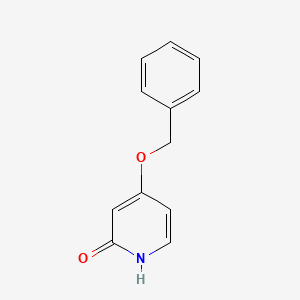
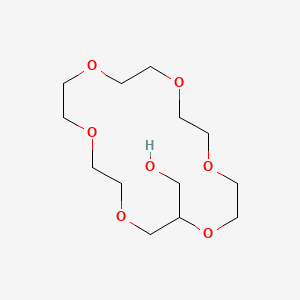
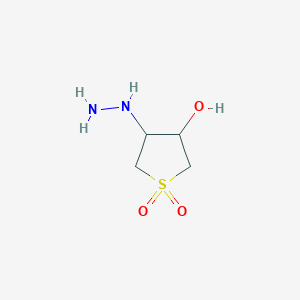
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)
![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)
